molecular formula C9H17NO7S B13734764 (1R)-1-C-(4-Carboxythiazolidin-2-yl)-D-arabinitol CAS No. 17087-37-5

(1R)-1-C-(4-Carboxythiazolidin-2-yl)-D-arabinitol

Cat. No.: B13734764
CAS No.: 17087-37-5
M. Wt: 283.30 g/mol
InChI Key: JEPVUMTVFPQKQE-FOCKFDDASA-N
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Description

(1R)-1-C-(4-Carboxythiazolidin-2-yl)-D-arabinitol is a synthetic compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-C-(4-Carboxythiazolidin-2-yl)-D-arabinitol typically involves the reaction of D-arabinitol with a thiazolidine derivative. The reaction conditions may include the use of a suitable solvent, temperature control, and the presence of catalysts to facilitate the reaction. The specific synthetic route and conditions would depend on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-C-(4-Carboxythiazolidin-2-yl)-D-arabinitol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The thiazolidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions would vary depending on the desired product and reaction type.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the thiazolidine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-1-C-(4-Carboxythiazolidin-2-yl)-D-arabinitol would involve its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R)-1-C-(4-Carboxythiazolidin-2-yl)-D-arabinitol include other thiazolidine derivatives such as:

  • Thiazolidine-2,4-dione
  • 4-Thiazolidinone
  • 2-Thiazolidinethione

Uniqueness

The uniqueness of this compound lies in its specific structure and the presence of the D-arabinitol moiety. This structural feature may confer unique properties and activities compared to other thiazolidine derivatives.

Properties

CAS No.

17087-37-5

Molecular Formula

C9H17NO7S

Molecular Weight

283.30 g/mol

IUPAC Name

2-[(1R,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C9H17NO7S/c11-1-4(12)5(13)6(14)7(15)8-10-3(2-18-8)9(16)17/h3-8,10-15H,1-2H2,(H,16,17)/t3?,4-,5-,6+,7-,8?/m1/s1

InChI Key

JEPVUMTVFPQKQE-FOCKFDDASA-N

Isomeric SMILES

C1C(NC(S1)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O

Canonical SMILES

C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O

Origin of Product

United States

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